molecular formula C9H9ClN2O3 B2564576 3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione CAS No. 2411279-20-2

3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione

Cat. No.: B2564576
CAS No.: 2411279-20-2
M. Wt: 228.63
InChI Key: VMCCKXVBWRZGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione is a compound that features a unique combination of azetidine and pyrrolidine rings. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound’s structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine-2,5-dione moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chloroacetyl derivative with an azetidine precursor can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione is unique due to the combination of the azetidine and pyrrolidine-2,5-dione rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-2-8(14)12-3-5(4-12)6-1-7(13)11-9(6)15/h1-4H2,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCCKXVBWRZGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C2CN(C2)C(=O)CCl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.